molecular formula C11H15N3O4 B4116709 1-(3-Methoxypropyl)-3-(4-nitrophenyl)urea

1-(3-Methoxypropyl)-3-(4-nitrophenyl)urea

Cat. No.: B4116709
M. Wt: 253.25 g/mol
InChI Key: FNJAPOQSGPPNDK-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-N’-(4-nitrophenyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a methoxypropyl group and a nitrophenyl group, which may impart unique chemical and physical properties.

Properties

IUPAC Name

1-(3-methoxypropyl)-3-(4-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4/c1-18-8-2-7-12-11(15)13-9-3-5-10(6-4-9)14(16)17/h3-6H,2,7-8H2,1H3,(H2,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJAPOQSGPPNDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)-N’-(4-nitrophenyl)urea typically involves the reaction of 3-methoxypropylamine with 4-nitrophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)-N’-(4-nitrophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted ureas depending on the nucleophile used.

Scientific Research Applications

N-(3-methoxypropyl)-N’-(4-nitrophenyl)urea may have applications in various fields:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe in molecular biology.

    Medicine: Possible applications in drug development or as a pharmacological agent.

    Industry: Use in the production of polymers, resins, or other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-N’-(4-nitrophenyl)urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The nitrophenyl group could be involved in electron transfer processes, while the methoxypropyl group might influence the compound’s solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxypropyl)-N’-(4-chlorophenyl)urea
  • N-(3-methoxypropyl)-N’-(4-methylphenyl)urea
  • N-(3-methoxypropyl)-N’-(4-aminophenyl)urea

Uniqueness

N-(3-methoxypropyl)-N’-(4-nitrophenyl)urea is unique due to the presence of both a methoxypropyl group and a nitrophenyl group. This combination may result in distinct chemical reactivity and physical properties compared to other ureas.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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